TAK-960 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

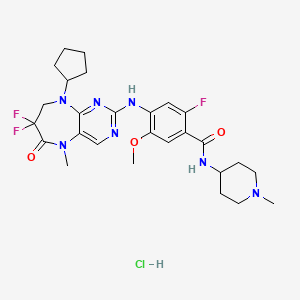

TAK-960 hydrochloride is a useful research compound. Its molecular formula is C27H35ClF3N7O3 and its molecular weight is 598.07. The purity is usually 95%.

BenchChem offers high-quality TAK-960 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TAK-960 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

结直肠癌的抗肿瘤活性

TAK-960 盐酸盐已在结直肠癌 (CRC) 的临床前模型中显示出显著的抗肿瘤活性。 它被发现是对 CRC 细胞系和患者来源的异种移植 (PDX) 模型的有效抗增殖剂 . 研究表明,TAK-960 盐酸盐可能单独或与其他药物联合使用具有治疗益处 .

抑制 Polo 样激酶 1 (Plk1)

TAK-960 盐酸盐是一种 ATP 竞争性 Plk1 抑制剂。Plk1 是一种丝氨酸/苏氨酸激酶,是细胞有丝分裂进程多个阶段的关键调节因子。 Plk1 在包括 CRC 在内的许多肿瘤类型中上调,预示着预后不良 .

诱导细胞周期停滞

用 TAK-960 盐酸盐处理导致有丝分裂标记物(表明细胞周期停滞)和凋亡标记物的积累高度可变。 细胞周期分析表明,TAK-960 盐酸盐处理诱导 G2/M 停滞和多倍体 .

抑制多种癌细胞系的增殖

TAK-960 盐酸盐抑制多种癌细胞系的增殖 . 这表明它具有作为广谱抗癌药物的潜力。

对多种肿瘤异种移植的疗效

TAK-960 盐酸盐对多种肿瘤异种移植表现出显著的疗效 . 这表明它具有治疗各种癌症的潜力。

晚期非血液系统恶性肿瘤的临床试验

TAK-960 盐酸盐已在治疗晚期非血液系统恶性肿瘤的临床试验中得到研究 . 这表明它具有在癌症治疗中临床应用的潜力。

联合治疗

将 TAK-960 添加到标准化疗方案中,导致大部分抗肿瘤效应叠加 . 这表明它具有作为癌症治疗中联合治疗的一部分的潜力。

口服生物利用度

TAK-960 盐酸盐具有口服生物利用度 , 这使其成为临床环境中方便的给药选择。

作用机制

Target of Action

TAK-960 hydrochloride is a potent, selective, and orally active inhibitor of Polo-like kinase 1 (PLK1) . It also shows inhibitory activities against PLK2 and PLK3 , with IC50 values of 16.9 and 50.2 nM, respectively . PLK1 is a serine/threonine protein kinase involved in key processes during mitosis .

Mode of Action

TAK-960 hydrochloride interacts with its targets by inhibiting the activity of PLK1, PLK2, and PLK3 . It is an ATP-competitive PLK1 inhibitor . This interaction results in changes in the cell cycle, particularly affecting the progression of mitosis .

Biochemical Pathways

The primary biochemical pathway affected by TAK-960 hydrochloride is the cell cycle , specifically the mitotic progression . PLK1, the main target of TAK-960 hydrochloride, is a key regulator of multiple stages of mitotic progression . By inhibiting PLK1, TAK-960 hydrochloride disrupts normal cell division, leading to cell cycle arrest .

Result of Action

The inhibition of PLK1 by TAK-960 hydrochloride leads to an accumulation of cells in the G2-M phase, indicating cell cycle arrest . This results in an aberrant polo mitosis morphology and increased phosphorylation of histone H3 . TAK-960 hydrochloride inhibits the proliferation of multiple cancer cell lines and exhibits significant efficacy against multiple tumor xenografts .

生化分析

Biochemical Properties

TAK-960 hydrochloride interacts with PLK1, PLK2, and PLK3, exhibiting inhibitory activities with IC50 values of 0.8, 16.9, and 50.2 nM respectively . It shows more than 20-fold selectivity for PLK1 over other kinases such as FAK, MLCK, and FES .

Cellular Effects

TAK-960 hydrochloride inhibits the proliferation of multiple cancer cell lines and exhibits significant efficacy against multiple tumor xenografts . It has been shown to cause accumulation of G2-M cells, indicating cell cycle arrest .

Molecular Mechanism

TAK-960 hydrochloride exerts its effects at the molecular level by inhibiting PLK1, a key regulator of multiple stages of mitotic progression . This inhibition leads to an accumulation of G2-M cells, aberrant polo mitosis morphology, and increased phosphorylation of histone H3 .

Temporal Effects in Laboratory Settings

The anti-proliferative effects of TAK-960 hydrochloride have been observed to be sustained after the removal of the drug . This suggests that TAK-960 hydrochloride may have long-term effects on cellular function.

属性

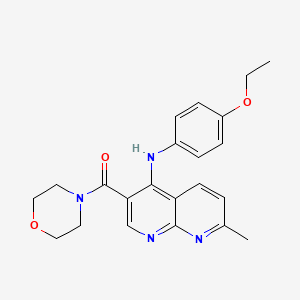

IUPAC Name |

4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34F3N7O3.ClH/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2;/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBHDFGFNVMONB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35ClF3N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499522.png)

![Methyl (E)-4-[(3R)-3-(cyclopropylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-4-oxobut-2-enoate](/img/structure/B2499526.png)

![ethyl 1-(5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2499527.png)

![5-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2499528.png)

![2-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2499531.png)

![3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine](/img/structure/B2499534.png)

![3-(3-ethoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2499535.png)